(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 215178-46-4
VCID: VC21195173
InChI: InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1
SMILES: CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate

CAS No.: 215178-46-4

Cat. No.: VC21195173

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate - 215178-46-4

Specification

CAS No. 215178-46-4
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate
Standard InChI InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1
Standard InChI Key MYMGENAMKAPEMT-IBGZPJMESA-N
Isomeric SMILES CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate consists of a D-valinol moiety protected with the Fmoc group at the nitrogen atom. The compound features a chiral center with the R-configuration at the alpha carbon atom. Its molecular formula is C₂₀H₂₃NO₃ .

The IUPAC name of this compound is 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, although it is commonly referred to as Fmoc-D-Val-ol in the scientific literature . The compound features several key functional groups, including a carbamate linkage, a primary alcohol, and the characteristic fluorene ring system of the Fmoc group.

Physical Properties

The physical properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate are important considerations for its handling, storage, and application in synthesis. The compound is typically available as a white to off-white crystalline powder . Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate

PropertyValueReference
Molecular Weight325.40 g/mol
Physical StateWhite to off-white powder or crystals
Melting Point126°C
Boiling Point515.7±33.0°C at 760 mmHg
Flash Point265.7°C
Density1.166 g/cm³
Refractive Index1.581

Chemical Properties

The chemical behavior of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate is largely determined by its functional groups. The Fmoc group is base-labile and can be cleaved under mild basic conditions, particularly with secondary amines like piperidine . This property is crucial for its application in Fmoc-based solid-phase peptide synthesis. The compound also contains a primary alcohol group that can be utilized for further chemical transformations.

Additional computed properties that describe the compound's behavior in various chemical environments include:

Table 2: Computed Chemical Properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate

PropertyValueReference
XLogP3-AA3.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Exact Mass325.16779360 Da
Topological Polar Surface Area58.56000
Complexity403

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate typically involves the protection of the amino group of D-valinol with the Fmoc group. This is commonly achieved by reacting D-valinol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in the presence of a suitable base .

Solid-Phase Methods

An alternative approach involves solid-phase techniques, which can be particularly valuable for analytical or small-scale preparative purposes. Research has demonstrated that 2-chlorotrityl chloride (2-CTC) resin can be employed as a temporary protective group for the carboxylic acid in the synthesis of related Fmoc-protected amino derivatives .

One notable study illustrated the attachment of N-Fmoc-L-valinol to yield resin-bound intermediates with efficiencies of 0.42-0.54 mmol g⁻¹, representing 78-100% of the theoretical chloride loading . This approach contrasts with the condensation of N-Fmoc-L-valinol with 2-chlorotrityl chloride polystyrene, which occurred with lower efficiency (0.46-0.51 mmol g⁻¹, 58-63%) .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate is primarily utilized in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine function during peptide assembly . Its orthogonal stability to acid makes it compatible with other acid-labile protecting groups commonly used for amino acid side chains.

Production of Modified Peptides

The compound is valuable for producing modified peptides, particularly C-terminally modified peptides where the carboxylic acid is reduced to an alcohol. This can alter the properties of the resulting peptides, potentially enhancing their stability against carboxypeptidases and modifying their pharmacological profiles .

Synthesis of Bioactive Compounds

Beyond conventional peptide synthesis, (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can serve as a building block for complex bioactive molecules. The primary alcohol functionality can be derivatized through various reactions, including oxidation, esterification, and sulfonylation, enabling the synthesis of diverse structural analogues .

ParameterDetailsReference
GHS ClassificationGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Analytical Methods and Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural confirmation and purity assessment of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Both ¹H-NMR and ¹³C-NMR can provide valuable information about the compound's structure and stereochemistry .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for the purification and analysis of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. The presence of the fluorene group in the Fmoc moiety provides strong UV absorption, facilitating detection .

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight and structural identity of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. The exact mass of this compound is 325.16779360 Da .

Comparative Analysis with Related Compounds

Comparison with the S-Isomer

The R-isomer of (9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can be directly compared with its S-counterpart. Both compounds share identical molecular formulas and molecular weights but differ in their stereochemistry at the alpha carbon. The S-isomer is derived from L-valinol rather than D-valinol .

Table 4: Comparison Between R and S Isomers of (9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate

PropertyR-IsomerS-IsomerReference
CAS Number215178-46-4160885-98-3
Source Amino AlcoholD-ValinolL-Valinol
InChI KeyMYMGENAMKAPEMT-IBGZPJMESA-NMYMGENAMKAPEMT-LJQANCHMSA-N
Optical RotationNot reported[α]20/D −20±1°, c = 1% in chloroform
Common UsePeptide synthesisPeptide synthesis

Related Fmoc-Protected Compounds

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate belongs to a broader family of Fmoc-protected amino derivatives. This includes standard Fmoc-protected amino acids used in peptide synthesis as well as specialized derivatives like Fmoc-protected amino alcohols and N-methylated amino acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator